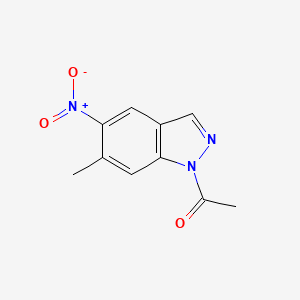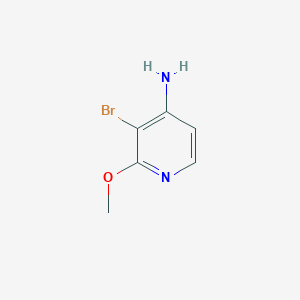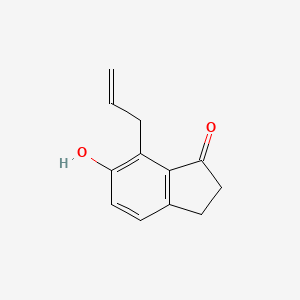
1-(Difluoromethoxy)-2,3,4-trifluoro-benzene
Vue d'ensemble
Description
1-(Difluoromethoxy)-2,3,4-trifluoro-benzene is an organic compound characterized by the presence of difluoromethoxy and trifluoro substituents on a benzene ring
Méthodes De Préparation
The synthesis of 1-(Difluoromethoxy)-2,3,4-trifluoro-benzene typically involves difluoromethylation and trifluoromethylation reactions. These reactions can be carried out using various reagents and catalysts. For instance, difluoromethylation can be achieved using difluorocarbene reagents, while trifluoromethylation often involves the use of trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source . Industrial production methods may involve large-scale reactions using optimized conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(Difluoromethoxy)-2,3,4-trifluoro-benzene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where the difluoromethoxy or trifluoro groups can be replaced by other substituents.
Cross-Coupling: Cross-coupling reactions, such as Suzuki or Heck reactions, can be used to form carbon-carbon bonds.
Common reagents used in these reactions include halogenated compounds, metal catalysts, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(Difluoromethoxy)-2,3,4-trifluoro-benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in the study of biological systems and interactions.
Industry: The compound is used in the development of new materials and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(Difluoromethoxy)-2,3,4-trifluoro-benzene involves its interaction with specific molecular targets. The difluoromethoxy and trifluoro groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects .
Comparaison Avec Des Composés Similaires
1-(Difluoromethoxy)-2,3,4-trifluoro-benzene can be compared with other fluorinated compounds, such as trifluoromethyl ethers and difluoromethoxylated ketones. These compounds share similar structural features but differ in their chemical reactivity and applications. For example, trifluoromethyl ethers are known for their stability and lipophilicity, while difluoromethoxylated ketones are versatile building blocks for the synthesis of nitrogen-containing heterocycles .
Similar compounds include:
- Trifluoromethyl ethers
- Difluoromethoxylated ketones
- Trifluoromethylated aromatic compounds
Propriétés
IUPAC Name |
1-(difluoromethoxy)-2,3,4-trifluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F5O/c8-3-1-2-4(13-7(11)12)6(10)5(3)9/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPWVTXTCSDNRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1OC(F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(1H-imidazol-1-yl)propyl]-4,7-dimethyl-1,3-benzothiazol-2-amine](/img/structure/B1388458.png)
![N-[3-(1H-imidazol-1-yl)propyl]-5,7-dimethyl-1,3-benzothiazol-2-amine](/img/structure/B1388459.png)

![3-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)propan-1-amine](/img/structure/B1388462.png)


![N-[3-(1H-imidazol-1-yl)propyl]-6-methyl-1,3-benzothiazol-2-amine](/img/structure/B1388468.png)

![7-(tert-butyl)-2,4-bis(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B1388474.png)


![3-{2-[3-Fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}-1-propanamine](/img/structure/B1388477.png)

